1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide
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Overview
Description
1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide is a chemical compound with the molecular formula C11H12N2OS It is characterized by the presence of a cyano group, a methyl group, and a sulfanyl group attached to a phenyl ring, which is further connected to a dimethylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide can be achieved through several methods. One common approach involves the reaction of 2-cyano-6-methylthiophenol with N,N-dimethylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and sulfanyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Cyano-4-methylphenyl)sulfanyl]-N,N-dimethylformamide
- 1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-diethylformamide
- 1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylacetamide
Uniqueness
1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a sulfanyl group attached to a phenyl ring, along with the dimethylformamide moiety, makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
S-(2-cyano-6-methylphenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-4-6-9(7-12)10(8)15-11(14)13(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERNKXTWIAHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)SC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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